
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is a lanostane-type triterpenoid compound. It is isolated from the fungus Antrodia camphorata, which is known for its medicinal properties. This compound has garnered interest due to its potential anti-inflammatory and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation reactions to introduce the oxo groups at positions 3, 11, 15, and 23. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Antrodia camphorata remains a viable method. This involves solvent extraction followed by chromatographic techniques to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo groups, potentially leading to new derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields .
Major Products
The major products formed from these reactions are typically derivatives with modified functional groups, which can exhibit different biological activities. For example, reduction of the oxo groups can lead to hydroxylated derivatives with enhanced solubility .
Wissenschaftliche Forschungsanwendungen
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways, particularly those involved in inflammation and cancer.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules. Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganoderic Acid D2: Another triterpenoid with similar anti-inflammatory and anticancer properties.
12β-Acetyloxy-3β-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic acid: Shares structural similarities and biological activities
Uniqueness
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is unique due to its specific oxo group arrangement, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H40O7 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
YBFMHFRKIFVPJA-LRGPFVJBSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)C1=CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Kanonische SMILES |
CC(CC(=O)CC(C)C(=O)O)C1=CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



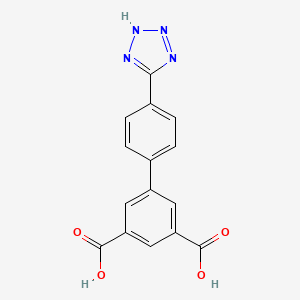
![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
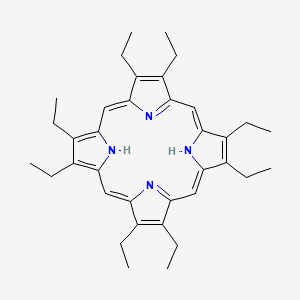

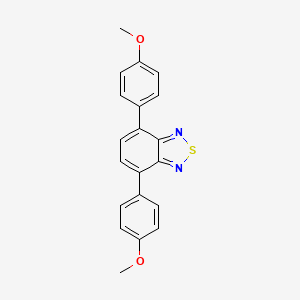
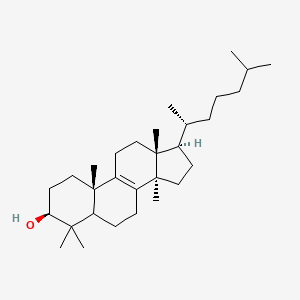
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)


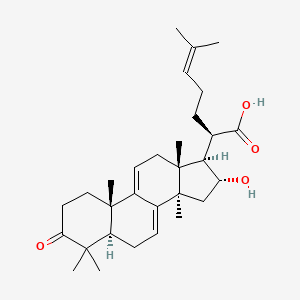
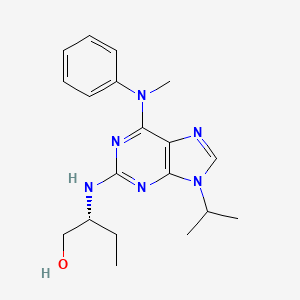
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)

